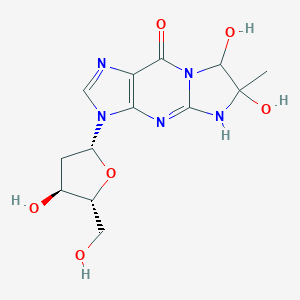
MG-dG Adduct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MG-dG Adduct is a compound formed when methylglyoxal, a reactive dicarbonyl compound, reacts with deoxyguanosine, a nucleoside component of DNA. This adduct is significant due to its role in the formation of advanced glycation end products, which are associated with various diseases, including diabetes and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methylglyoxal-deoxyguanosine adduct typically involves the reaction of methylglyoxal with deoxyguanosine under controlled conditions. The reaction is usually carried out in an aqueous solution at physiological pH and temperature to mimic biological conditions .
Industrial Production Methods: While there is no large-scale industrial production method specifically for methylglyoxal-deoxyguanosine adduct, the production of methylglyoxal itself can be achieved through the degradation of glucose or other metabolic intermediates. This process can be scaled up using biotechnological methods involving microbial fermentation .
Analyse Chemischer Reaktionen
Types of Reactions: MG-dG Adduct undergoes various chemical reactions, including:
Oxidation: The adduct can be oxidized to form more stable products.
Reduction: Reduction reactions can break down the adduct into simpler compounds.
Substitution: The adduct can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the adduct .
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of the adduct, as well as substituted compounds depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
MG-dG Adduct has several scientific research applications:
Chemistry: It is used to study the mechanisms of glycation and the formation of advanced glycation end products.
Biology: The adduct is studied for its role in DNA damage and repair mechanisms.
Medicine: Research focuses on its association with diseases like diabetes, cancer, and neurodegenerative disorders.
Industry: The adduct is used as a biomarker for oxidative stress and metabolic disorders .
Wirkmechanismus
The mechanism by which methylglyoxal-deoxyguanosine adduct exerts its effects involves the modification of DNA structure and function. Methylglyoxal reacts with the guanine residues in DNA to form the adduct, which can lead to mutations and disruptions in DNA replication and repair processes. This can activate various cellular pathways, including those involved in apoptosis and inflammation .
Vergleich Mit ähnlichen Verbindungen
Methylglyoxal-lysine adduct: Formed by the reaction of methylglyoxal with lysine residues in proteins.
Glyoxal-deoxyguanosine adduct: Formed by the reaction of glyoxal, another reactive dicarbonyl compound, with deoxyguanosine.
Advanced glycation end products (AGEs): A broad category of compounds formed by the reaction of reducing sugars with proteins, lipids, or nucleic acids .
Uniqueness: MG-dG Adduct is unique due to its specific formation from methylglyoxal and deoxyguanosine, leading to distinct structural and functional consequences in DNA. Its role in disease mechanisms and potential as a biomarker for metabolic disorders further highlights its significance .
Eigenschaften
CAS-Nummer |
159062-85-8 |
|---|---|
Molekularformel |
C13H17N5O6 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
6,7-dihydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,7-dihydroimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C13H17N5O6/c1-13(23)11(22)18-10(21)8-9(15-12(18)16-13)17(4-14-8)7-2-5(20)6(3-19)24-7/h4-7,11,19-20,22-23H,2-3H2,1H3,(H,15,16)/t5-,6+,7+,11?,13?/m0/s1 |
InChI-Schlüssel |
FGUOIKXAPPJNLE-GFAWAZIOSA-N |
SMILES |
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O |
Isomerische SMILES |
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O |
Synonyme |
3-(2-deoxypentofuranosyl)-3,5,6,7-tetrahydro-6,7-dihydroxy-6-methyl-9H-imidazo(1,2-a)purin-9-one methylglyoxal-deoxyguanosine adduct MG-dG adduct |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















